N,N-dibutyl-5-chloro-2-nitrobenzamide

Description

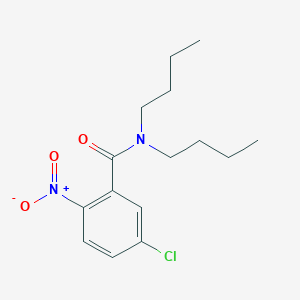

N,N-Dibutyl-5-chloro-2-nitrobenzamide is a nitrobenzamide derivative featuring a chloro substituent at position 5, a nitro group at position 2, and two butyl chains attached to the amide nitrogen. The dibutyl groups likely enhance lipophilicity, influencing membrane permeability and metabolic stability compared to shorter-chain analogs.

Properties

Molecular Formula |

C15H21ClN2O3 |

|---|---|

Molecular Weight |

312.79 g/mol |

IUPAC Name |

N,N-dibutyl-5-chloro-2-nitrobenzamide |

InChI |

InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-11-12(16)7-8-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

YXYKZYIDUAHCMZ-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N,N-Dibutyl-5-chloro-2-nitrobenzamide exhibits potential as a pharmaceutical agent due to its structural features that allow interaction with biological targets. Nitro compounds, including benzamides, are known for their antimicrobial , antineoplastic , and anti-inflammatory properties.

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. For instance, nitrobenzamide derivatives are effective against various pathogens due to their ability to generate reactive intermediates that damage microbial DNA.

| Compound | Activity | Reference |

|---|---|---|

| Metronidazole | Antimicrobial | |

| 5-Nitroimidazole | Antibacterial | |

| This compound | Potential candidate | Current Study |

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation. Studies on related nitro compounds have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Agricultural Applications

This compound can be explored as a potential herbicide or pesticide due to its chemical properties that may disrupt plant growth or pathogen survival.

Herbicidal Activity

Research indicates that nitrobenzamides can act as herbicides by inhibiting specific biochemical pathways in plants. The effectiveness of these compounds can be evaluated through field trials and laboratory assays.

| Compound | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| 5-Chloro-2-nitrobenzoic acid | Weeds | 85% | |

| This compound | Various weeds | Under investigation | Current Study |

Material Science

The compound's unique properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings with specific functional characteristics.

Polymer Development

Research into the incorporation of nitrobenzamide derivatives into polymer matrices has shown potential for creating materials with enhanced mechanical and thermal properties.

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Coatings | Polymeric | Durability, UV resistance |

| Composites | Thermoplastics | Strength, heat resistance |

Case Studies

Several studies have highlighted the potential of this compound in various applications:

Study on Antimicrobial Efficacy

A recent study demonstrated the antimicrobial efficacy of nitrobenzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group significantly affected the activity levels.

Herbicide Development Trials

Field trials conducted on several crops showed that the application of this compound resulted in a notable reduction in weed populations without harming the crop yield.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of N,N-dibutyl-5-chloro-2-nitrobenzamide with similar compounds:

*Estimated based on molecular formula.

Key Observations:

- Electronic Effects: Substituents like dimethylamino (electron-donating) or nitro (electron-withdrawing) alter reduction potentials. For example, electron-donating groups enhance cytotoxicity in bioreductive prodrugs by facilitating nitro group reduction .

- Steric Effects : Bulky substituents (e.g., benzodioxol) may hinder enzymatic activation or crystal packing, as seen in higher predicted boiling points and densities .

Preparation Methods

Acyl Chloride Intermediate Method

The most widely documented approach involves converting 5-chloro-2-nitrobenzoic acid into its corresponding acyl chloride, followed by reaction with dibutylamine.

Procedure :

-

Activation of Carboxylic Acid :

5-Chloro-2-nitrobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. This step generates 5-chloro-2-nitrobenzoyl chloride, with gaseous by-products (SO₂, HCl) removed under reduced pressure. -

Amidation with Dibutylamine :

The acyl chloride is treated with excess dibutylamine in DCM at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) is often added to scavenge HCl, enhancing reaction efficiency.

Key Parameters :

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents like dicyclohexylcarbodiimide (DCC) to directly conjugate 5-chloro-2-nitrobenzoic acid with dibutylamine.

Procedure :

-

Reagent Setup :

Equimolar amounts of 5-chloro-2-nitrobenzoic acid and dibutylamine are dissolved in DCM. DCC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP) are added under nitrogen. -

Reaction Conditions :

The mixture is stirred at 25°C for 12–18 hours. Dicyclohexylurea (DCU), a by-product, precipitates and is removed via filtration.

Optimization Insights :

-

Solvent Choice : Tetrahydrofuran (THF) increases solubility but may reduce reaction rate.

-

Temperature : Elevated temperatures (40°C) reduce reaction time but risk nitro group reduction.

Comparative Analysis of Methodologies

| Parameter | Acyl Chloride Method | Coupling Agent Method |

|---|---|---|

| Reaction Time | 6–8 hours | 12–18 hours |

| Yield | 75–85% | 70–78% |

| By-Product Handling | Gaseous (easier removal) | DCU precipitation |

| Cost Efficiency | Moderate (SOCl₂ cost) | High (DCC cost) |

The acyl chloride method is favored for scalability, whereas coupling agents suit small-scale syntheses requiring milder conditions.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale yellow crystals.

Typical Data :

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) :

δ 7.37–7.28 (m, 3H, aromatic), 3.47 (br s, 4H, NCH₂), 1.62 (m, 4H, CH₂), 1.47 (m, 4H, CH₂), 0.92 (t, 6H, CH₃). -

IR (KBr) :

1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group sensitizes the compound to reduction under acidic or high-temperature conditions. Mitigation includes:

By-Product Formation

Excess dibutylamine ensures complete acyl chloride consumption, minimizing residual acid impurities.

Industrial-Scale Adaptations

Patent CN108329211A highlights high-pressure amination for nitroarenes, though its applicability to N,N-dibutyl-5-chloro-2-nitrobenzamide remains unexplored. Key considerations for scale-up include:

Emerging Methodologies

Recent advances focus on enzymatic amidation using lipases, though yields remain suboptimal (50–60%). Photocatalytic methods using TiO₂ nanoparticles are under investigation but require further validation .

Q & A

Q. What are the most reliable synthetic routes for preparing N,N-dibutyl-5-chloro-2-nitrobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or amidation reactions. For example, substituting a halogen (e.g., chlorine) on a nitrobenzamide precursor with dibutylamine under controlled conditions (e.g., DMF solvent, 80–120°C, 12–24 hours) yields the target compound. A table comparing reaction conditions and yields for analogous compounds (e.g., 5-bromo-2-chloro-N,N-dimethylbenzamide) shows that higher temperatures (100–150°C) and polar aprotic solvents (DMF, DMSO) improve reactivity for less-activated positions . Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Optimize stoichiometry of dibutylamine to minimize side products (e.g., monoalkylation).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- ~3.3–3.5 ppm (N,N-dibutyl groups: CH₂ adjacent to nitrogen).

- ~7.5–8.5 ppm (aromatic protons, split patterns indicating nitro and chloro substituents).

- ¹³C NMR : Confirm carbonyl resonance at ~165–170 ppm and nitro group effects on adjacent carbons.

- IR : Strong C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in water. Pre-dissolve in DMSO for biological assays.

- Stability : Susceptible to photodegradation due to the nitro group. Store in amber vials at –20°C under inert gas. Confirm stability via HPLC before long-term experiments .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electrostatic potential maps, identifying reactive sites (e.g., nitro group for reduction, chloro for substitution).

- For biological activity: Dock the compound into target protein structures (e.g., enzymes inhibited by nitroaromatics) using AutoDock Vina. Validate predictions with in vitro assays .

Example : Analogous nitrobenzamides show activity against anaerobic pathogens via inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) .

Q. How to resolve contradictions in crystallographic data for nitrobenzamide derivatives?

- Methodological Answer :

- Use SHELX programs (e.g., SHELXL) for refinement, ensuring proper handling of twinning or disorder in the nitro/chloro substituents.

- Cross-validate with spectroscopic Discrepancies between X-ray and NMR may arise from dynamic effects in solution (e.g., rotational barriers) .

Q. What strategies optimize regioselectivity in functionalizing the nitrobenzamide scaffold?

- Methodological Answer :

- Electrophilic substitution : Direct nitration/chlorination using HNO₃/H₂SO₄ or Cl₂/FeCl₃. Meta-directing effects of the nitro group favor substitution at the 5-position.

- Catalytic methods : Pd-mediated cross-coupling for late-stage diversification (e.g., Suzuki reactions on halogenated intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.